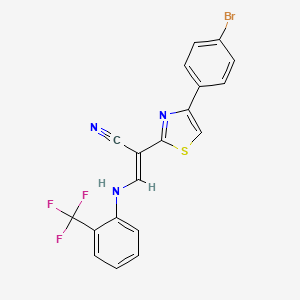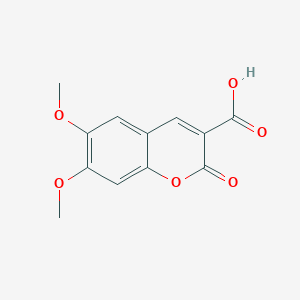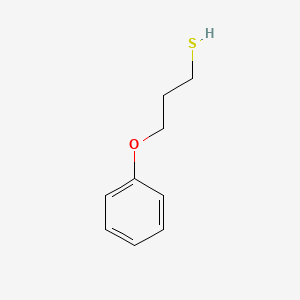![molecular formula C15H19ClN2O3S2 B2873968 N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415572-61-9](/img/structure/B2873968.png)
N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CDDO-Me, and it is a synthetic triterpenoid that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of CDDO-Me is complex and involves various pathways. CDDO-Me activates the Nrf2 pathway, which is responsible for regulating the antioxidant response in cells. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer growth. CDDO-Me has also been shown to induce apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
CDDO-Me has various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are involved in various diseases, including cancer, diabetes, and cardiovascular diseases. CDDO-Me also has neuroprotective effects and has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDDO-Me is its potential as a therapeutic agent for various diseases. It has shown promising results in various studies, and its mechanism of action is well understood. However, one of the limitations of CDDO-Me is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are various future directions for the study of CDDO-Me. One of the potential applications of CDDO-Me is in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. CDDO-Me has also shown potential as a therapeutic agent for cardiovascular diseases and diabetes. Further studies are needed to investigate the potential of CDDO-Me in these fields.
Conclusion:
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various studies. It has potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to investigate the potential of CDDO-Me in these fields.
Métodos De Síntesis
The synthesis of CDDO-Me involves the reaction of 3-chloro-4-methylbenzoyl chloride with 6-hydroxy-1,4-dithiepan-6-yl)methanol in the presence of a base. The reaction yields N-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, which is then purified using various techniques.
Aplicaciones Científicas De Investigación
CDDO-Me has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. CDDO-Me has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S2/c1-10-2-3-11(6-12(10)16)18-14(20)13(19)17-7-15(21)8-22-4-5-23-9-15/h2-3,6,21H,4-5,7-9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECPIXGFFKIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

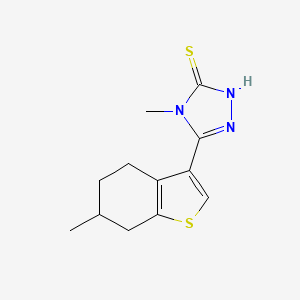
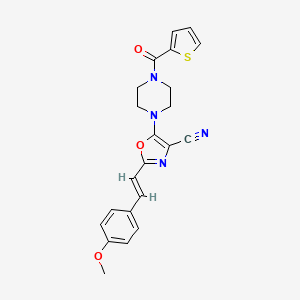
![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2873887.png)
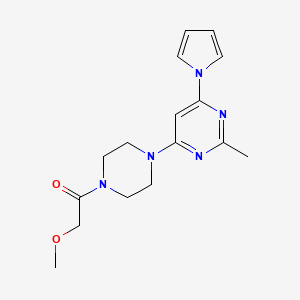
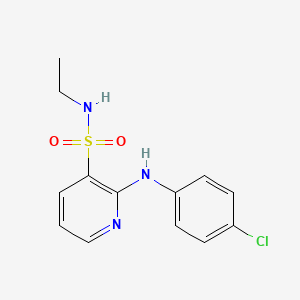
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)
![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2873891.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2873893.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)
